
4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with a prop-1-en-2-yl substituent at the fourth position. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. For instance, the reaction of 3-amino-2-propen-1-ol with phosgene or its derivatives can yield the desired oxazolidinone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the cyclization process.
化学反应分析
Types of Reactions
4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The prop-1-en-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amines or alcohols.
科学研究应用
4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial properties.
Medicine: Investigated for its potential use as an antibiotic, particularly against resistant bacterial strains.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its potential antibiotic activity, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth and proliferation.
相似化合物的比较
4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one can be compared with other oxazolidinones, such as linezolid and tedizolid. These compounds share a similar core structure but differ in their substituents, which can influence their biological activity and pharmacokinetic properties.
List of Similar Compounds
Linezolid: An antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.
Cycloserine: An antibiotic used to treat tuberculosis, which also contains an oxazolidinone ring.
属性
CAS 编号 |
917908-23-7 |
|---|---|
分子式 |
C6H9NO2 |
分子量 |
127.14 g/mol |
IUPAC 名称 |
4-prop-1-en-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H9NO2/c1-4(2)5-3-9-6(8)7-5/h5H,1,3H2,2H3,(H,7,8) |
InChI 键 |
NEJRVHPMLUFECL-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C1COC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate](/img/structure/B13550135.png)

![2-chloro-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B13550147.png)
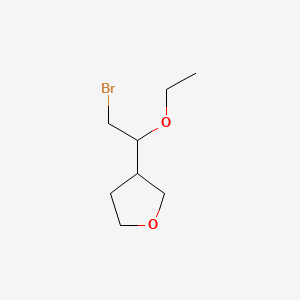
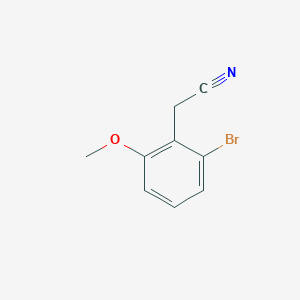
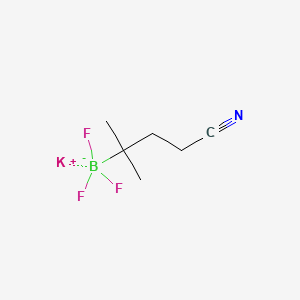
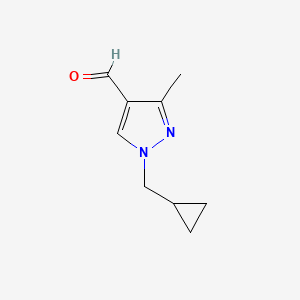
![tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13550164.png)
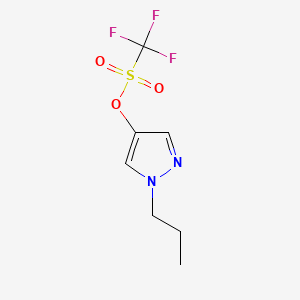



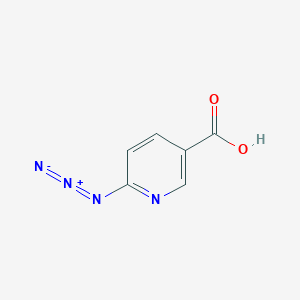
amine](/img/structure/B13550188.png)
